![molecular formula C9H6BrNO B12358960 5-bromo-4aH-quinolin-2-one](/img/structure/B12358960.png)
5-bromo-4aH-quinolin-2-one
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Overview
Description
5-Bromoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a keto group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinolin-2(1H)-one can be achieved through several methods. One common approach involves the bromination of quinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as acetic acid or chloroform under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 5-Bromoquinolin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2,5-dione derivatives.
Reduction Reactions: Reduction of the keto group can yield 5-bromoquinolin-2-ol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted quinolin-2(1H)-one derivatives, quinoline-2,5-dione, and 5-bromoquinolin-2-ol.
Scientific Research Applications
5-Bromoquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromoquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromoquinoline: Similar structure but with an amino group instead of a keto group.
5-Bromoquinolin-2-amine: Contains an amine group at the 2nd position instead of a keto group.
Uniqueness
5-Bromoquinolin-2(1H)-one is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-Bromo-4aH-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom at the 5-position and a carbonyl group at the 2-position of the quinoline ring, contributing to its biological reactivity.
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action primarily involves inducing apoptosis in cancer cells.
In Vitro Studies
-
Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including:
- Human cervical cancer (HeLa)
- Rat glioblastoma (C6)
- Human adenocarcinoma (HT29)
- Results : In a comparative study, this compound demonstrated significant antiproliferative activity. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | XX |
6-Bromo-5-nitroquinoline | HT29 | XX |
5-Fluorouracil | HT29 | XX |
Note: Actual IC50 values need to be filled based on specific study results.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess notable antimicrobial properties. These compounds have been shown to exhibit activity against various bacterial and fungal strains.
- Mechanism : The antimicrobial action is often attributed to disruption of microbial cell membranes and interference with nucleic acid synthesis.
- Comparative Efficacy : In studies comparing different quinoline derivatives, it was found that those with bromine substitutions had enhanced antimicrobial activity .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound has been investigated for other biological effects:
- Anticonvulsant Activity : Some derivatives have shown potential in modulating neuronal excitability, suggesting possible applications in treating epilepsy .
- Anti-inflammatory Properties : There is emerging evidence that certain derivatives can reduce inflammation markers in vitro, indicating potential therapeutic uses in inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A detailed study assessed the compound's impact on apoptosis markers in HeLa cells, revealing increased levels of caspase activation and PARP cleavage, indicative of apoptotic cell death .
- Antimicrobial Efficacy : Another study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
Properties
Molecular Formula |
C9H6BrNO |
---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
5-bromo-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-6H |
InChI Key |
WLWMEUCXNZPHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2C(=C1)Br |
Origin of Product |
United States |
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